Camiglibose
Camiglibose
Camiglibose is a glucopyranoside and inhibitor of alpha-glucosidase with antihyperglycemic activity. Camiglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
Brand Name:
Vulcanchem
CAS No.:
127214-23-7
VCID:
VC21228691
InChI:
InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1
SMILES:
COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O
Molecular Formula:
C13H25NO9
Molecular Weight:
339.34 g/mol
Camiglibose
CAS No.: 127214-23-7
Cat. No.: VC21228691
Molecular Formula: C13H25NO9
Molecular Weight: 339.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Camiglibose is a glucopyranoside and inhibitor of alpha-glucosidase with antihyperglycemic activity. Camiglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. |
|---|---|
| CAS No. | 127214-23-7 |
| Molecular Formula | C13H25NO9 |
| Molecular Weight | 339.34 g/mol |
| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol |
| Standard InChI | InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1 |
| Standard InChI Key | UEZIBPZHJNOZNX-CDTKKYFSSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O |
| SMILES | COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |
| Canonical SMILES | COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator